![molecular formula C17H24N2O3 B6461289 tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2386910-35-4](/img/structure/B6461289.png)
tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate
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Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . Piperidine derivatives are often used as linkers in the development of targeted protein degradation .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate and tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate are commercially available. These compounds could potentially be modified to synthesize the compound you’re interested in.Scientific Research Applications
Synthesis of Novel Organic Compounds
Piperazine and N-Boc piperazine derivatives, such as tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
The derived compounds from piperazine and N-Boc piperazine have shown a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
X-ray Diffraction Studies
The structures of N-Boc piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and conformation of these compounds.
Biological Evaluation
The antibacterial and antifungal activities of N-Boc piperazine derivatives have been studied against several microorganisms . These compounds were found to be moderately active, indicating their potential use in the development of new antimicrobial agents.
Proteolysis-Targeting Chimera Molecules
Piperazine derivatives are used in the design of Proteolysis-Targeting Chimera (PROTAC) molecules . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with hth-type transcriptional regulators in organisms like mycobacterium tuberculosis . These regulators play a crucial role in gene expression and cellular functions.
Mode of Action
This can result in alterations in cellular processes and functions .
Biochemical Pathways
Given its potential interaction with transcriptional regulators, it may influence gene expression and thereby affect various biochemical pathways .
Result of Action
Based on its potential targets, it may influence gene expression and cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-5-4-9-14(19)12-7-6-8-13(11-12)15(18)20/h6-8,11,14H,4-5,9-10H2,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNBZQHSFOLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-carbamoylphenyl)piperidine-1-carboxylate |
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